molecular formula C12H15NO2 B14482655 Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester CAS No. 64712-13-6

Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester

Cat. No.: B14482655
CAS No.: 64712-13-6
M. Wt: 205.25 g/mol
InChI Key: CCTQENDWCZRAFR-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester is an organic compound with the molecular formula C12H15NO2. It is an ester derivative of propanoic acid and is characterized by the presence of a phenylmethyl imino group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester typically involves the esterification of propanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Propanoic acid+EthanolPropanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester+Water\text{Propanoic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Propanoic acid+Ethanol→Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes where propanoic acid and ethanol are reacted in large-scale reactors with acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then subjected to distillation to separate the ester product from water and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to propanoic acid and ethanol in the presence of water and an acid or base catalyst.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Propanoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release propanoic acid, which may then participate in metabolic pathways. The phenylmethyl imino group can interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, phenylmethyl ester: Similar ester structure but lacks the imino group.

    Propanoic acid, 2-methyl-, phenylmethyl ester: Contains a methyl group instead of the imino group.

    Propanoic acid, 2-phenylethyl ester: Contains a phenylethyl group instead of the imino group.

Uniqueness

Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester is unique due to the presence of the phenylmethyl imino group, which imparts distinct chemical and biological properties compared to other esters of propanoic acid. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

64712-13-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 2-benzyliminopropanoate

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3

InChI Key

CCTQENDWCZRAFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NCC1=CC=CC=C1)C

Origin of Product

United States

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